molecular formula C10H13ClO2S B11876223 tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate CAS No. 1338565-38-0

tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate

Cat. No.: B11876223
CAS No.: 1338565-38-0
M. Wt: 232.73 g/mol
InChI Key: KCMSFQOSGVURIP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate: is an organic compound with the molecular formula C10H13ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate typically involves the chloromethylation of thiophene derivatives. One common method is the reaction of thiophene-2-carboxylic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting intermediate is then esterified with tert-butyl alcohol to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of thiophene-based polymers and materials .

Biology and Medicine: In biological research, this compound can be used to modify biomolecules or as a building block for drug development. Its derivatives have shown potential in various pharmacological applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for various substitution reactions. The thiophene ring can participate in aromatic substitution reactions, while the ester group can undergo hydrolysis or reduction .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(chloromethyl)thiophene-2-carboxylate is unique due to its specific reactivity profile, particularly the chloromethyl group, which allows for a wide range of chemical transformations. This makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

1338565-38-0

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

IUPAC Name

tert-butyl 3-(chloromethyl)thiophene-2-carboxylate

InChI

InChI=1S/C10H13ClO2S/c1-10(2,3)13-9(12)8-7(6-11)4-5-14-8/h4-5H,6H2,1-3H3

InChI Key

KCMSFQOSGVURIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CS1)CCl

Origin of Product

United States

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